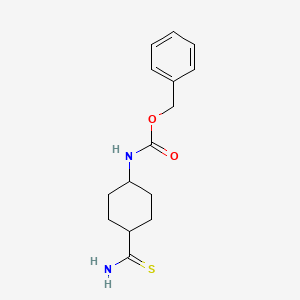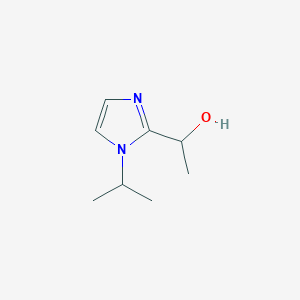![molecular formula C19H14F6N4O B13950473 1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one CAS No. 861387-36-2](/img/structure/B13950473.png)
1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one is a complex organic compound characterized by the presence of trifluoromethyl groups and a tetrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one typically involves the reaction of 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: A compound with a similar trifluoromethyl group but different overall structure and properties.
(Trifluoromethoxy)benzene: Another compound with a trifluoromethyl group, used in different chemical contexts.
Properties
CAS No. |
861387-36-2 |
|---|---|
Molecular Formula |
C19H14F6N4O |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
1-[3,6-bis[4-(trifluoromethyl)phenyl]-1H-1,2,4,5-tetrazin-2-yl]propan-1-one |
InChI |
InChI=1S/C19H14F6N4O/c1-2-15(30)29-17(12-5-9-14(10-6-12)19(23,24)25)27-26-16(28-29)11-3-7-13(8-4-11)18(20,21)22/h3-10H,2H2,1H3,(H,26,28) |
InChI Key |
JISLBCHLDBEVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(=NN=C(N1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


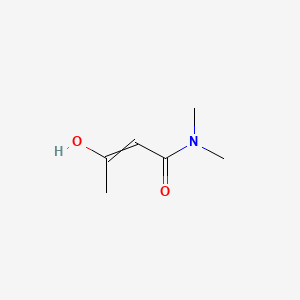
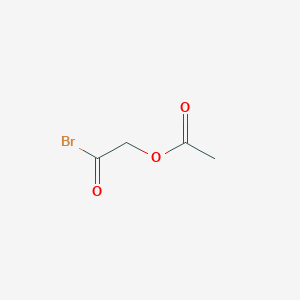
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
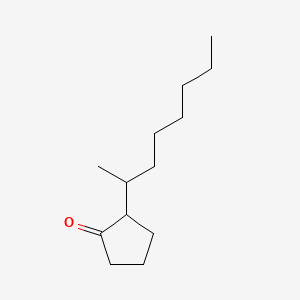
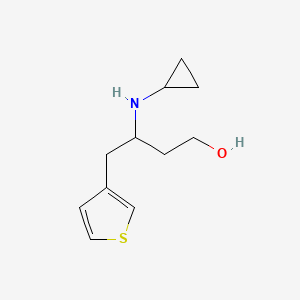
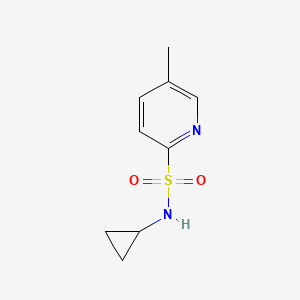
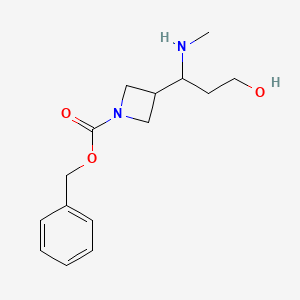
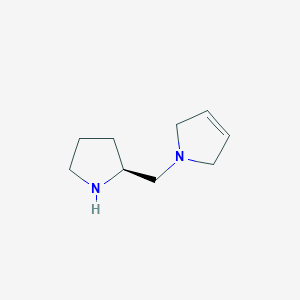
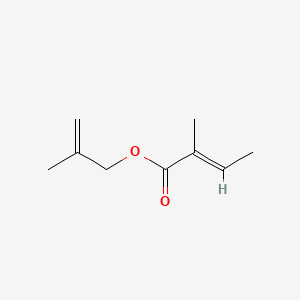

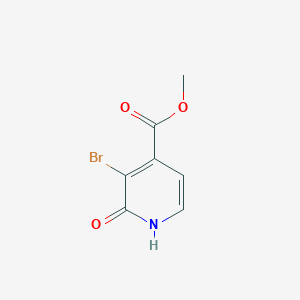
![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
